2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
CAS No. |
476484-62-5 |
|---|---|
Molecular Formula |
C19H18ClN3OS3 |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3OS3/c1-12-3-8-16(13(2)9-12)21-17(24)11-26-19-23-22-18(27-19)25-10-14-4-6-15(20)7-5-14/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
WKXDKRUAUJRCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides, prepared from acid hydrazides and potassium thiocyanate, undergo cyclization in concentrated sulfuric acid at 0–5°C for 4–6 hours. This step forms the 5-substituted-1,3,4-thiadiazol-2-amine intermediate. For example:
Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) confirms completion.
Functionalization at Position 5
The 5-position of the thiadiazole is functionalized with a 4-chlorobenzyl group via nucleophilic substitution. A mixture of 5-amino-1,3,4-thiadiazole-2-thiol, 4-chlorobenzyl bromide, and potassium carbonate in acetonitrile is refluxed at 80°C for 8 hours. The product, 5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine, is isolated by filtration and recrystallized from ethanol (yield: 65–70%).
Acetylation of 2,4-Dimethylphenylamine
The acetamide moiety is introduced through a two-step acetylation process.
Chloroacetylation
2,4-Dimethylphenylamine reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, catalyzed by triethylamine. The reaction proceeds for 2 hours, yielding 2-chloro-N-(2,4-dimethylphenyl)acetamide:
The crude product is washed with ice-cold water and purified via recrystallization (diethyl ether, yield: 70%).
Thiolation with Mercaptobenzimidazole
The chloroacetamide intermediate undergoes thiolation with 2-mercaptobenzimidazole in acetonitrile, using piperidine as a catalyst. The mixture is heated at 60°C for 3 hours, forming 2-(1H-benzo[d]imidazol-2-ylthio)-N-(2,4-dimethylphenyl)acetamide. Excess solvent is removed under vacuum, and the product is recrystallized from methanol (yield: 68%).
Coupling of Thiadiazole and Acetamide Components
The final step involves coupling the thiadiazole-thioether and acetamide moieties via a thiol-disulfide exchange.
Reaction Conditions
A solution of 5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine and 2-(1H-benzo[d]imidazol-2-ylthio)-N-(2,4-dimethylphenyl)acetamide in dry dimethylformamide (DMF) is stirred under nitrogen at 110°C for 12 hours. The reaction is monitored by HPLC to ensure complete consumption of starting materials.
Workup and Isolation
The cooled mixture is poured into ice-water, precipitating the crude product. Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) affords the final compound as a white solid (yield: 55–60%, purity: >95% by HPLC).
Purification and Characterization
Recrystallization
The final product is recrystallized from a mixture of dichloromethane and hexane (1:3) to achieve >99% purity.
Spectroscopic Validation
-
IR (KBr, cm⁻¹): 1685 (C=O amide), 1240 (C–N thiadiazole), 690 (C–S).
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, CH₃), 4.45 (s, 2H, SCH₂), 7.20–7.45 (m, 8H, aromatic).
Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | +15% |
| Temperature | 110°C | +10% |
| Catalyst | Piperidine (0.5 eq) | +8% |
| Reaction Time | 12 hours | +5% |
Substituting DMF with acetonitrile reduces yields by 20%, highlighting the importance of high-polarity solvents.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Receptors: Interacting with cell surface receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Notes on Contradictions and Limitations
- Data Gaps : Physicochemical data (e.g., solubility, logP) for the target compound are absent in the evidence, limiting direct comparisons.
Biological Activity
The compound 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with various electrophiles. In this case, the target compound was synthesized via a multi-step process that included acetylation and substitution reactions involving 4-chlorobenzyl thio and 2,4-dimethylphenyl groups. The structure is characterized by the presence of a thiadiazole ring, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes.
Anticancer Activity
Research indicates that compounds with a similar scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compound 9e , a derivative containing a 4-chloro substituent, showed potent cytotoxicity against A431 cancer cells with an IC50 value indicating effective inhibition of cell proliferation. It was found to induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9e | A431 | 12.5 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of similar thiadiazole derivatives have also been documented. Studies have shown that these compounds exhibit activity against various pathogens including:
- Staphylococcus aureus
- Candida albicans
The disk diffusion method revealed that these derivatives demonstrated significant inhibition zones against these microorganisms .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as:
- Carbonic Anhydrase (CA) : Compounds derived from thiadiazoles showed enhanced inhibition against human carbonic anhydrases I and II compared to standard drugs like acetazolamide .
- Acetylcholinesterase (AChE) : Some derivatives displayed promising activity against AChE, suggesting potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that the introduction of electron-withdrawing groups such as chlorine on the phenyl ring significantly enhances the biological activity of thiadiazole derivatives. The presence of the dimethylphenyl group in this compound is believed to contribute positively to its lipophilicity and overall bioactivity.
Case Studies
- In Vitro Studies : A series of synthesized thiadiazole derivatives were tested in vitro against human cancer cell lines (HT-29, A431, PC3). The results demonstrated that structural modifications led to varying degrees of cytotoxicity, with certain compounds achieving remarkable efficacy .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target enzymes. The results supported experimental findings and provided insights into optimizing structures for enhanced activity .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield and purity?
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address ambiguities?
Methodological Answer: Use a combination of ¹H/¹³C NMR , mass spectrometry (MS) , and elemental analysis for structural confirmation:
- ¹H NMR: Identify thiadiazole protons (δ 7.26 ppm for NH₂) and methyl groups (δ 2.45–2.51 ppm for CH₃) .
- MS: Confirm molecular ion peaks (e.g., m/z 233 [M+1] for related analogs) .
- Elemental Analysis: Validate purity by matching calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) . For ambiguities, compare spectral data with structurally similar compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) and use 2D NMR (COSY, HSQC) if needed .
Q. What preliminary biological screening approaches are recommended to evaluate therapeutic potential?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition: Screen against acetylcholinesterase or kinase targets using spectrophotometric methods .
- Controls: Include positive controls (e.g., doxorubicin) and solvent controls to validate assay conditions .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate protein target interactions?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and perform molecular dynamics (MD) simulations to assess stability .
- Key Interactions: Prioritize hydrogen bonds (e.g., N–H⋯N motifs) and π-π stacking with aromatic residues .
Q. What crystallographic strategies resolve the 3D structure, and how do intermolecular interactions inform formulation?
Methodological Answer:
- X-ray Diffraction: Grow single crystals via slow evaporation (methanol/acetone, 1:1) and solve structures using SHELX .
- Intermolecular Analysis: Hydrogen-bonded dimers (R₂²(8) motifs) and torsion angles (e.g., 61.8° between rings) impact solubility and crystal packing . Table 2: Crystallographic Data Highlights
| Parameter | Observed Value | Reference |
|---|---|---|
| Torsion Angle | 61.8° (phenyl-thiazol) | |
| Hydrogen Bond (N–H⋯N) | 2.89 Å |
Q. How should SAR studies be structured to enhance selectivity while minimizing off-target effects?
Methodological Answer:
Q. What advanced purification techniques isolate this compound from complex mixtures?
Methodological Answer:
- Preparative HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) .
- Countercurrent Chromatography: Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high recovery .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Assay Validation: Ensure compound purity (>95% via HPLC) and replicate under standardized pH/temperature conditions .
- Force Field Calibration: Test docking parameters (e.g., AMBER vs. CHARMM) to assess scoring function biases .
- Orthogonal Assays: Confirm activity in cell-free (enzymatic) and cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
